molecular formula C13H14N4O2 B12883415 N-(1-Azabicyclo[2.2.1]heptan-3-yl)oxazolo[5,4-c]pyridine-6-carboxamide

N-(1-Azabicyclo[2.2.1]heptan-3-yl)oxazolo[5,4-c]pyridine-6-carboxamide

Cat. No.: B12883415
M. Wt: 258.28 g/mol
InChI Key: YHQKNAGSTHSDCP-UHFFFAOYSA-N
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Description

N-(1-Azabicyclo[221]heptan-3-yl)oxazolo[5,4-c]pyridine-6-carboxamide is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Azabicyclo[2.2.1]heptan-3-yl)oxazolo[5,4-c]pyridine-6-carboxamide typically involves multiple steps. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to construct the oxygenated 2-azabicyclo[2.2.1]heptane core . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1-Azabicyclo[2.2.1]heptan-3-yl)oxazolo[5,4-c]pyridine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for aminoacyloxylation and various oxidizing and reducing agents for oxidation and reduction reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the palladium-catalyzed aminoacyloxylation of cyclopentenes results in oxygenated 2-azabicyclo[2.2.1]heptanes .

Scientific Research Applications

N-(1-Azabicyclo[2.2.1]heptan-3-yl)oxazolo[5,4-c]pyridine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Azabicyclo[2.2.1]heptan-3-yl)oxazolo[5,4-c]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

N-(1-azabicyclo[2.2.1]heptan-3-yl)-[1,3]oxazolo[5,4-c]pyridine-6-carboxamide

InChI

InChI=1S/C13H14N4O2/c18-13(16-11-6-17-2-1-8(11)5-17)10-3-9-12(4-14-10)19-7-15-9/h3-4,7-8,11H,1-2,5-6H2,(H,16,18)

InChI Key

YHQKNAGSTHSDCP-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC1C(C2)NC(=O)C3=NC=C4C(=C3)N=CO4

Origin of Product

United States

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